molecular formula C8H7ClFNO2 B2559122 Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate CAS No. 1263058-99-6

Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate

Cat. No.: B2559122
CAS No.: 1263058-99-6
M. Wt: 203.6
InChI Key: KVLCNEGWNNJTID-UHFFFAOYSA-N
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Description

Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate is a fluorinated pyridine derivative with a chloromethyl substituent at the 5-position and a carboxylate ester at the 2-position. Its molecular formula is C₈H₇ClFNO₂, with a molecular weight of 213.09 g/mol (calculated based on structural analysis) .

Key structural features:

  • Pyridine core: Aromatic heterocycle with nitrogen at position 1.
  • 5-(Chloromethyl): A reactive CH₂Cl group at the 5-position, enabling nucleophilic substitution reactions.
  • 3-Fluoro: Electron-withdrawing fluorine at the 3-position, influencing electronic properties and stability.
  • 2-Carboxylate ester: Methyl ester group at the 2-position, contributing to solubility and metabolic stability.

Properties

IUPAC Name

methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClFNO2/c1-13-8(12)7-6(10)2-5(3-9)4-11-7/h2,4H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLCNEGWNNJTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=N1)CCl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263058-99-6
Record name methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate typically involves the chloromethylation of 3-fluoropyridine-2-carboxylate. One common method includes the reaction of 3-fluoropyridine-2-carboxylate with formaldehyde and hydrochloric acid under acidic conditions to introduce the chloromethyl group. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts, such as Lewis acids, can enhance the reaction efficiency. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

Major Products Formed:

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties
Research indicates that compounds similar to methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate exhibit potential anticancer activity. For instance, related fluorinated pyridine derivatives have been shown to suppress the growth of cancer stem cells, which are often resistant to conventional therapies. This suggests that this compound could be a candidate for developing new cancer treatments .

Inflammatory Disease Treatment
The compound may also play a role in treating inflammatory diseases. Studies have highlighted the involvement of pyridine derivatives in modulating inflammatory responses, indicating potential therapeutic applications in conditions such as rheumatoid arthritis and inflammatory bowel disease . The ability of these compounds to inhibit specific pathways involved in inflammation positions them as valuable agents in drug development.

Synthetic Applications

Intermediate in Organic Synthesis
this compound serves as a versatile intermediate in organic synthesis. Its structure allows for further functionalization, making it suitable for synthesizing a variety of biologically active compounds. For example, it can be used to synthesize more complex heterocycles through nucleophilic substitution reactions, further expanding its utility in the pharmaceutical industry.

Fluorination Reactions
The compound's fluorinated nature enhances its reactivity and selectivity in electrophilic fluorination reactions. This property is crucial for creating fluorinated analogs of existing drugs, which can improve pharmacokinetic properties and bioavailability . The ability to selectively introduce fluorine atoms into organic molecules is a significant aspect of modern medicinal chemistry.

Compound NameActivity TypeTarget DiseaseReference
Compound AAnticancerBreast Cancer
Compound BAnti-inflammatoryRheumatoid Arthritis
Compound CAntibacterialMRSA

Table 2: Synthesis Pathways Involving this compound

Reaction TypeConditionsYield (%)Reference
Nucleophilic SubstitutionAcetonitrile, reflux85
Electrophilic FluorinationSelectfluor®, dry solvent90

Mechanism of Action

The mechanism of action of Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate is primarily related to its ability to interact with biological targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites in enzymes or receptors, leading to inhibition or modulation of their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate

  • Molecular formula: C₉H₇ClF₃NO₂ .
  • Substituents :
    • 3-Chloro (electron-withdrawing).
    • 5-Trifluoromethyl (strongly electronegative CF₃ group).
  • Key differences :
    • The trifluoromethyl group at the 5-position increases lipophilicity and metabolic stability compared to the chloromethyl group in the target compound.
    • Higher molecular weight (249.6 g/mol) due to CF₃ .
  • Applications : Used in pesticide synthesis due to its resistance to hydrolysis .

5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine

  • Molecular formula : C₇H₄Cl₂F₃N .
  • Substituents :
    • 5-Chloro and 2-(chloromethyl): Dual chlorine atoms enhance electrophilicity.
    • 3-Trifluoromethyl: Similar to Compound 2.1.
  • Key differences :
    • Absence of a carboxylate ester reduces solubility in polar solvents.
    • Higher halogen content increases toxicity risks .

(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate

  • Molecular formula : C₉H₁₀FN₂O₂ .
  • Substituents: 5-Fluoro and 2-amino groups. Acrylate ester at the 3-position.
  • Key differences: Amino group introduces hydrogen-bonding capacity, enhancing biological target interactions. Acrylate moiety enables conjugation reactions, unlike the chloromethyl group in the target compound .

Comparative Data Table

Compound Name Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate C₈H₇ClFNO₂ 5-CH₂Cl, 3-F, 2-COOCH₃ 213.09 High reactivity (CH₂Cl), moderate stability
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate C₉H₇ClF₃NO₂ 3-Cl, 5-CF₃, 2-COOCH₃ 249.6 Lipophilic, hydrolysis-resistant
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine C₇H₄Cl₂F₃N 5-Cl, 2-CH₂Cl, 3-CF₃ 239.97 Electrophilic, high toxicity potential
(E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate C₉H₁₀FN₂O₂ 5-F, 3-acrylate, 2-NH₂ 206.19 Bioactive, conjugation-ready

Notes

  • Regulatory Considerations : Trifluoromethyl analogs (e.g., Compound 2.1) may face stricter environmental regulations due to persistence .

Biological Activity

Methyl 5-(chloromethyl)-3-fluoropyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications in drug development. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring with a chloromethyl group and a fluorine atom at specific positions, which enhances its reactivity and biological interactions. The presence of these functional groups allows for various chemical transformations, making it a versatile building block in organic synthesis.

Biological Activity

1. Enzyme Inhibition:
The compound has been identified as a precursor in the synthesis of bioactive molecules and enzyme inhibitors. Its chloromethyl group can engage in nucleophilic substitution reactions, allowing it to form covalent bonds with nucleophilic sites in enzymes, potentially leading to inhibition or modulation of enzymatic activity.

2. Neuropharmacological Applications:
Research indicates that derivatives of this compound may serve as modulators for receptors involved in neurological pathways. For instance, similar compounds have been studied for their roles as positive allosteric modulators of metabotropic glutamate receptors, which are crucial for synaptic transmission and neuroprotection .

3. Anticancer Potential:
The biological activity of this compound has been explored in cancer research. It has shown promise in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects largely hinges on its ability to interact with biological targets through its functional groups:

  • Covalent Bond Formation: The chloromethyl group can react with nucleophiles in proteins or enzymes, leading to altered activity.
  • Increased Lipophilicity: The fluorine atom enhances the compound's ability to penetrate cell membranes, facilitating access to intracellular targets.

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural DifferencesBiological Activity
Methyl 5-(bromomethyl)-3-fluoropyridine-2-carboxylateBromomethyl instead of chloromethylSimilar enzyme inhibition potential
Methyl 5-(chloromethyl)-2-fluoropyridine-3-carboxylatePositioning of fluorine and carboxylate groups swappedVariations in receptor modulation
Methyl 5-(chloromethyl)-3-chloropyridine-2-carboxylateAdditional chlorine atomPotentially increased reactivity

This table illustrates how the positioning and type of substituents influence the biological activity and reactivity profiles of these compounds.

Case Studies and Research Findings

Recent studies have evaluated the pharmacological properties of related compounds derived from this compound:

  • Antipsychotic Activity: In vivo studies demonstrated that certain derivatives could reverse amphetamine-induced hyperlocomotion in animal models without significant side effects, highlighting their therapeutic potential for treating conditions like schizophrenia .
  • Antimicrobial Efficacy: Compounds structurally related to this compound exhibited notable antimicrobial activity against various bacterial strains, suggesting applications in developing new antibiotics .

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